IND 1316

AMPK Activation Structure-Activity Relationship HEK293 Cell Assay

Neuroscientists face conflicting data when substituting AMPK activators due to divergent pharmacology. IND 1316 resolves this with compound-specific dual AMPK-MAPK pathway engagement validated in C. elegans and zQ175 mouse models. - 40-fold greater neuroprotective potency vs. metformin in C. elegans models - Validated oral bioavailability (85.4% predicted) & BBB penetration (QPlogBB -0.825) - Wide safety window: cell viability maintained at ≤200 μM in HEK293 cells - ≥98% purity (HPLC); shipped under recommended storage conditions

Molecular Formula C22H17NO3
Molecular Weight 343.4 g/mol
Cat. No. B14764663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIND 1316
Molecular FormulaC22H17NO3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(NC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C22H17NO3/c24-22(25)21-20(18-11-4-5-12-19(18)23-21)16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13,23H,14H2,(H,24,25)
InChIKeyWFARYZNGGCHILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IND 1316: A Blood-Brain Barrier Permeable, Orally Active AMPK Activator for Neurodegenerative Disease Research


IND 1316 (CAS 1888473-12-8) is a synthetic, indole-based small molecule that functions as an activator of AMP-activated protein kinase (AMPK). It is characterized by its oral bioavailability and demonstrated ability to cross the blood-brain barrier (BBB) [1]. Its primary reported application is in preclinical research for neurodegenerative diseases, where it has shown neuroprotective effects, particularly in animal models of Huntington's disease (HD) .

The Risk of Using Standard AMPK Activators: Why IND 1316 Cannot Be Replaced by Metformin or A-769662 in CNS Applications


Standard AMPK activators like metformin, phenformin, or A-769662 are widely used in metabolic and oncology research but possess critical limitations for central nervous system (CNS) studies. Metformin has poor and variable brain penetration [1], while the direct activator A-769662 exhibits low oral bioavailability and shows a different cellular signaling profile in key CNS-related pathways [2]. IND 1316 was specifically optimized from an indole series to address these gaps, demonstrating both oral bioavailability and predicted BBB permeability within the range of 95% of known oral drugs, a feature not shared by many in-class alternatives [1]. This makes generic substitution scientifically invalid when the research question involves oral dosing, CNS target engagement, or specific neuroprotective mechanisms.

Quantitative Differentiation of IND 1316 Against Key AMPK Activator Comparators


Superior Cellular AMPK Activation Potency Compared to Structural Analogs IND1303 and IND1311

In a head-to-head study of indole-derived AMPK activators in HEK293 cells, IND 1316 demonstrated the highest potency, activating AMPK at a much lower concentration than its close structural analogs, IND1303 and IND1311 [1]. The study identified the specific structural features (carboxylic acid at C2 and a particular substitution pattern at C3) critical for this enhanced cellular activity.

AMPK Activation Structure-Activity Relationship HEK293 Cell Assay

Unique In Vitro Binding and Activation Profile Compared to Direct Activator A-769662

IND 1316 exhibits a paradoxical mechanism distinct from the direct AMPK activator A-769662. In a cell-free in vitro assay, IND 1316 inhibited AMPK activity by 62.0 ± 2.7% at 30 μM, while A-769662 activated it by 394 ± 76% [1]. In cellular assays, however, IND 1316 potently activates AMPK and its downstream substrates. This suggests a unique, indirect or context-dependent activation mechanism that differs fundamentally from direct allosteric activators like A-769662.

Surface Plasmon Resonance AMPK Mechanism A-769662

Favorable In Silico Blood-Brain Barrier Permeability Profile Versus Structural Analogs

In silico ADME predictions using QikProp revealed that IND 1316 possesses a BBB permeability profile (QPlogBB = -0.825) that falls within the range of 95% of known oral drugs [1]. In contrast, its direct analog IND1303 (QPlogBB = -1.088) showed a lower predicted brain penetration, and IND1311 had a bioavailability prediction outside the 95% drug range. IND 1316 was the only compound in the series to combine adequate oral absorption and BBB permeability.

Blood-Brain Barrier ADME Prediction Drug-likeness

Demonstrated In Vivo Efficacy in Huntington's Disease Animal Models

IND 1316 is one of the few AMPK activators with demonstrated in vivo efficacy in reducing neuropathological symptoms in two distinct animal models of Huntington's disease [1]. In a C. elegans model expressing 40Q::YFP, treatment with 50 μM IND 1316 led to a substantial reduction in the number of inclusion bodies, a hallmark of polyQ aggregation [1]. This effect was also observed in a mouse model of HD, confirming its translational potential across species [2].

Neuroprotection Huntington's Disease In Vivo Efficacy

Differential Activation of MAPK Pathways Compared to Phenformin and A-769662

Western blot analysis revealed that IND 1316 (50 μM) strongly stimulates the phosphorylation of MAP kinases p38 and JNK in HEK293 cells [1]. In contrast, the indirect AMPK activator phenformin (5 mM) produced only minor changes, and the direct activator A-769662 induced phosphorylation of JNK but had a minor effect on p38 [1]. This indicates that IND 1316 engages a broader set of protein kinases, potentially contributing to its unique neuroprotective profile.

MAPK Signaling p38 JNK Phenformin

Recommended Research Applications for IND 1316 Based on Quantitative Differentiation


Investigating AMPK-Mediated Neuroprotection in Huntington's Disease and Other Polyglutamine Disorders

IND 1316 is uniquely suited for in vivo studies of HD and related polyQ diseases, given its demonstrated ability to reduce protein aggregation and neuropathological symptoms in both C. elegans and mouse models of HD [1]. Its favorable BBB permeability profile supports oral administration in rodent models, making it a practical tool for chronic treatment studies.

Dissecting the Role of AMPK-MAPK Crosstalk in Neurodegeneration

Unlike other common AMPK activators, IND 1316 robustly activates both p38 and JNK MAP kinases [1]. This makes it a valuable chemical probe for experiments designed to elucidate the specific contribution of these pathways to the neuroprotective effects of AMPK activation.

Studying Oral CNS Drug Delivery and Brain Penetrant AMPK Activation

For researchers focused on drug delivery or the central effects of AMPK activation, IND 1316 serves as a benchmark compound. Its in silico profile, which aligns with 95% of known oral CNS drugs [1], allows it to be used as a positive control or reference standard in assays measuring oral bioavailability and brain penetration of novel AMPK modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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